molecular formula C14H18O3 B7563873 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone

1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone

Cat. No.: B7563873
M. Wt: 234.29 g/mol
InChI Key: VGTDBECKNGNHQQ-UHFFFAOYSA-N
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Description

1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone is an organic compound characterized by its unique structure, which includes an acetylphenoxy group attached to a dimethylbutanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone typically involves the reaction of 4-acetylphenol with 3,3-dimethyl-2-butanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of the butanone derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone involves its interaction with specific molecular targets. The acetylphenoxy group can interact with enzymes or receptors, modulating their activity. The dimethylbutanone moiety may also play a role in the compound’s overall bioactivity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Acetylphenoxy)-3,3-dimethyl-2-butanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(4-acetylphenoxy)-3,3-dimethylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10(15)11-5-7-12(8-6-11)17-9-13(16)14(2,3)4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTDBECKNGNHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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